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Compound of Interest

Compound Name: Titanium triisostearoylisopropoxide

Cat. No.: B008528

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium triisostearoylisopropoxide (CAS No. 61417-49-0) is an organotitanate compound
widely utilized as a coupling agent, adhesion promoter, and surface modifier in various
industrial applications, including plastics, pigments, and coatings.[1] Its efficacy is intrinsically
linked to its chemical structure and purity. Therefore, accurate and comprehensive
characterization is paramount for quality control, formulation development, and understanding
its mechanism of action.

These application notes provide detailed protocols for a suite of analytical techniques to
thoroughly characterize Titanium triisostearoylisopropoxide, ensuring its identity, purity, and
performance-related properties. The methodologies cover spectroscopic, chromatographic,
thermal, and elemental analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of Titanium triisostearoylisopropoxide is
presented in the table below.
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Property Value Reference
Molecular Formula Cs7H11207Ti [2][3]
Molecular Weight 957.38 g/mol [2]

Light yellow to burgundy
Appearance ] o [1114]
transparent viscous liquid

Density 0.95 g/cm?3 [2][3]
Boiling Point 400.8 °C at 760 mmHg [2][3]
Flash Point 105 °C [3]

Refractive Index 1.481 [2][3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of Titanium
triisostearoylisopropoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of the isopropoxy and
isostearoyl ligands and verifying the successful esterification.

Expected Chemical Shift Regions:
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Expected Chemical Information

Functional Group Nucleus ) .
Shift (ppm) Provided
Confirms the
Isopropoxy CH 1H 35-45 presence of the
isopropoxy ligand.[5]
Confirms the
Isopropoxy CHs H 1.0-15 presence of the
isopropoxy ligand.[5]
Verifies the carbon
Isostearoyl a-CH:z H 20-25 adjacent to the ester
carbonyl.[5]
Isostearoyl chain Main aliphatic chain
1H 0.8-1.8 ]
(CHz, CHs3) signals.[5]

Confirms the
Ester Carbonyl (C=0)  13C 170-180 presence of the ester
functional group.[5]

Confirms the carbon
Isopropoxy CH 13C 60 - 70 of the isopropoxy
ligand.[5]

Experimental Protocol: 1H and 3C NMR
e Sample Preparation:

o Dissolve approximately 10-20 mg of Titanium triisostearoylisopropoxide in 0.6 mL of
deuterated chloroform (CDCIs) or deuterated benzene (CeDs).

o Ensure the sample is completely dissolved. The use of a high-purity, dry solvent is crucial
to prevent hydrolysis.

e Instrument Parameters (300 MHz Spectrometer):

o 'HNMR:
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Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4 s

Spectral width: 0-15 ppm

o 13C NMR:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Acquisition time: 1.5 s

Spectral width: 0-200 ppm

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16
ppm; CeDs: 6H = 7.16 ppm, 6C = 128.06 ppm).

Logical Relationship for NMR Analysis

Experimental workflow for NMR analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the characteristic functional groups present in the
molecule, such as C=0 (ester), C-O, and Ti-O bonds.
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Expected FTIR Absorption Bands:

Wavenumber (cm~?) Assignment
~2950-2850 C-H stretching (aliphatic)
~1735 C=0 stretching (ester)
~1170, 1020 C-0O stretching
~800-600 Ti-O stretching

Experimental Protocol: FTIR (ATR)

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

o Place a small drop of the liquid Titanium triisostearoylisopropoxide sample directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

e |nstrument Parameters:

[¢]

Scan range: 4000-400 cm~1

Resolution: 4 cm—1

[e]

o

Number of scans: 32

[¢]

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

» Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
generate the absorbance spectrum.

o Identify and label the characteristic absorption peaks.
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Logical Relationship for FTIR Analysis
Experimental workflow for FTIR analysis.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of Titanium
triisostearoylisopropoxide and for identifying any impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for analyzing volatile components and potential decomposition
products, such as isopropanol and isostearic acid. Due to the low volatility of the parent
compound, derivatization or pyrolysis-GC-MS might be necessary for its direct analysis.

Experimental Protocol: GC-MS (for potential impurities)
e Sample Preparation:

o Dissolve 10 mg of the sample in 1 mL of a suitable solvent like hexane or
dichloromethane.

e |nstrument Parameters:

o GC:

Column: DB-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

Inlet temperature: 250 °C

Oven program: Initial temperature 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min,
hold for 10 min.

Carrier gas: Helium at a constant flow of 1 mL/min.

o MS:

» |onization mode: Electron lonization (EIl) at 70 eV.
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= Mass range: 40-600 amu.
= Source temperature: 230 °C.

» Quadrupole temperature: 150 °C.

o Data Analysis:
o lIdentify peaks in the total ion chromatogram.

o Compare the mass spectra of the identified peaks with a library (e.g., NIST) for compound
identification.

Signaling Pathway for GC-MS Analysis

Workflow for GC-MS impurity analysis.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and decomposition
profile of the material.

Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating
decomposition temperatures and the amount of residual material. DSC measures the heat flow
into or out of a sample as a function of temperature, revealing information about phase
transitions such as melting and crystallization. The thermal decomposition of related titanate
compounds suggests that decomposition may occur with the loss of organic ligands.[6][7]

Experimental Protocol: TGA/DSC
e Sample Preparation:

o Accurately weigh 5-10 mg of the liquid sample into an aluminum or ceramic TGA/DSC
pan.
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e Instrument Parameters:
o TGA:
= Temperature range: 25 °C to 600 °C.
» Heating rate: 10 °C/min.
= Atmosphere: Nitrogen at a flow rate of 50 mL/min.
o DSC:
= Temperature range: -50 °C to 200 °C.
» Heating/Cooling rate: 10 °C/min.
= Atmosphere: Nitrogen at a flow rate of 50 mL/min.
o Data Analysis:

o TGA: Determine the onset of decomposition and the percentage of weight loss at different
temperature ranges. The final residual mass should correspond to the theoretical TiOz
content.

o DSC: Identify endothermic and exothermic peaks corresponding to melting, crystallization,
or other phase transitions.

Logical Relationship for Thermal Analysis

Workflow for TGA and DSC thermal analysis.

Elemental and Surface Analysis

These techniques provide quantitative information about the elemental composition and
surface chemistry of the material.

Elemental Analysis
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Elemental analysis determines the weight percentage of carbon, hydrogen, and titanium, which
can be compared to the theoretical values to assess the purity of the compound.

Theoretical Elemental Composition:

Element Symbol Atomic Mass (amu) Weight %
Carbon C 12.01 71.49
Hydrogen H 1.01 11.80
Oxygen @) 16.00 11.70
Titanium Ti 47.87 5.00

Experimental Protocol: Elemental Analysis
e Sample Preparation:

o Provide a pure, homogeneous sample (typically 2-5 mg) in a sealed container.
e Instrumentation:

o Utilize a CHN analyzer for carbon and hydrogen content.

o Titanium content can be determined by Inductively Coupled Plasma-Optical Emission
Spectrometry (ICP-OES) after appropriate sample digestion.

e Data Analysis:

o Compare the experimentally determined weight percentages with the theoretical values. A
deviation of £0.4% is generally considered acceptable.

Scanning Electron Microscopy-Energy Dispersive X-ray
Spectroscopy (SEM-EDX)

When Titanium triisostearoylisopropoxide is used to treat a substrate, SEM-EDX can be
used to visualize the surface morphology and determine the elemental composition of the
coating, confirming the presence and distribution of titanium.
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Experimental Protocol: SEM-EDX
e Sample Preparation:
o Mount the treated substrate onto an SEM stub using conductive carbon tape.

o For non-conductive substrates, apply a thin conductive coating (e.g., gold or carbon) to
prevent charging.

e Instrument Parameters:
o SEM:
» Accelerating voltage: 10-20 kV.
» Imaging mode: Secondary Electron (SE) for topography.
o EDX:
= Acquisition time: 60-120 seconds.

» Select appropriate energy range to include the Ti La (0.452 keV) and Ti Ka (4.510 keV)
peaks.

e Data Analysis:
o Acquire SEM images to observe the surface morphology.
o Obtain EDX spectra from representative areas to identify the elements present.
o Generate elemental maps to visualize the distribution of titanium on the surface.
Logical Relationship for Surface Analysis

Workflow for SEM-EDX surface analysis.

Conclusion
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The analytical protocols detailed in these application notes provide a comprehensive
framework for the characterization of Titanium triisostearoylisopropoxide. The combination
of spectroscopic, chromatographic, thermal, and elemental analyses allows for a thorough
assessment of its chemical identity, purity, and key physical properties. Adherence to these
methodologies will ensure consistent and reliable characterization, which is essential for its
effective application in research, development, and industrial manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b008528?utm_src=pdf-body
https://www.benchchem.com/product/b008528?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/61417-49-0/
https://www.bocsci.com/product/titanium-triisostearoylisopropoxide-cas-61417-49-0-407046.html
https://www.echemi.com/produce/pr2302282529-titanium-triisostearoylisopropoxide.html
https://www.evitachem.com/product/evt-318269
https://www.benchchem.com/product/b008528
https://www.mdpi.com/1996-1944/15/9/3021
https://www.researchgate.net/publication/360161868_Decomposition_Characteristics_of_the_TTIP_Tetraisopropyl_Orthotitanate_Precursor_for_Atomic_Layer_Deposition
https://www.benchchem.com/product/b008528#analytical-techniques-for-characterizing-titanium-triisostearoylisopropoxide
https://www.benchchem.com/product/b008528#analytical-techniques-for-characterizing-titanium-triisostearoylisopropoxide
https://www.benchchem.com/product/b008528#analytical-techniques-for-characterizing-titanium-triisostearoylisopropoxide
https://www.benchchem.com/product/b008528#analytical-techniques-for-characterizing-titanium-triisostearoylisopropoxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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